Dmean

Description

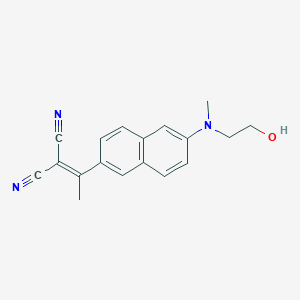

Structure

3D Structure

Properties

CAS No. |

259739-01-0 |

|---|---|

Molecular Formula |

C18H17N3O |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

2-[1-[6-[2-hydroxyethyl(methyl)amino]naphthalen-2-yl]ethylidene]propanedinitrile |

InChI |

InChI=1S/C18H17N3O/c1-13(17(11-19)12-20)14-3-4-16-10-18(21(2)7-8-22)6-5-15(16)9-14/h3-6,9-10,22H,7-8H2,1-2H3 |

InChI Key |

XNRULZQPCJXTMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dmean

"On-Demand" Synthesis and Automated Platforms for DMEAN and Related Structures

The contemporary synthesis of complex organic molecules like this compound (Dimethylaminoethyl-amines) is increasingly moving away from traditional batch processing towards more agile and efficient "on-demand" manufacturing. This paradigm shift is driven by the need for rapid production of chemical entities for research, development, and specialized applications. Automated platforms, integrating advanced synthetic methodologies, are at the forefront of this evolution, enabling faster, safer, and more reproducible production of this compound and its analogues.

Flow chemistry, or continuous flow chemistry, represents a significant departure from conventional batch synthesis, where reagents are mixed in a single vessel. aurigeneservices.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for a steady-state process where each molecule experiences identical reaction conditions. illinois.edu This methodology has emerged as a powerful tool for addressing inefficiencies in complex, multi-step syntheses. aurigeneservices.com

The application of flow chemistry to the synthesis of this compound offers numerous advantages over traditional batch methods. amt.uk Key benefits include superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product selectivity, yield, and purity. aurigeneservices.com The high surface-area-to-volume ratio in flow reactors facilitates highly efficient heat and mass transfer, which is crucial for managing exothermic reactions and improving reaction kinetics. amt.uknih.gov This enhanced control significantly improves safety, especially when handling hazardous reagents or unstable intermediates that could be generated in situ and consumed immediately in the next step of the process. nih.gov For instance, hazardous reactions like nitrations or the use of organometallic reagents can be managed more safely in the small, controlled volumes of a flow reactor. amt.ukacs.org

The table below illustrates a hypothetical comparison between batch and flow synthesis for a key intermediate in this compound production.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | 8 - 12 hours | 15 - 30 minutes (residence time) |

| Temperature Control | ± 5°C (potential for hot spots) | ± 1°C (precise and uniform) |

| Mixing | Variable, dependent on stirrer speed and vessel geometry | Efficient and highly reproducible |

| Yield | 65 - 75% | 85 - 95% |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reactor volumes and superior heat dissipation |

| Scalability | Complex, often requires re-optimization | Simpler, by running the system for a longer duration |

This table presents illustrative data to highlight the typical advantages of flow chemistry.

Continuous flow systems can be readily integrated with other technologies like microwave irradiation or photochemistry to further enhance reaction efficiency. acs.org This combination allows for the development of fully automated processes with increased throughput, making flow chemistry an ideal technology for the on-demand synthesis of this compound. acs.org

Solid-phase synthesis (SPS) is a powerful technique that has revolutionized the creation of large libraries of chemical compounds, and its principles are highly adaptable for generating diverse this compound derivatives. luxembourg-bio.com In SPS, the initial starting material, a this compound precursor, is covalently attached to an insoluble solid support, typically a polymer resin. nih.gov Subsequent chemical reactions are carried out to build the molecule step-by-step. A key advantage of this approach is the simplification of the purification process; excess reagents and by-products are removed by simple washing and filtration, eliminating the need for complex chromatographic purification after each step. luxembourg-bio.com

This methodology is exceptionally well-suited for creating a combinatorial library of this compound derivatives. By anchoring a common this compound core structure to the solid phase, a multitude of different reagents can be added in parallel synthetic workflows to generate a large number of distinct final compounds. This approach is significantly more efficient than synthesizing each derivative individually in solution.

The general workflow for adapting solid-phase synthesis for this compound derivatives would involve:

Immobilization: Attaching a suitable this compound precursor with a reactive handle (e.g., a hydroxyl or carboxyl group) to a functionalized resin.

Elongation/Derivatization: Sequentially adding different building blocks or modifying functional groups on the resin-bound this compound core.

Cleavage: Releasing the final this compound derivative from the solid support, typically using a strong acid like trifluoroacetic acid (TFA). luxembourg-bio.com

The table below shows a hypothetical example of a library of this compound derivatives synthesized using this approach.

| Entry | R¹ Group Added | R² Group Added | Final Product Structure |

| 1 | Benzyl bromide | Acetyl chloride | This compound-CH₂(Ph)-C(O)CH₃ |

| 2 | 4-Fluorobenzyl bromide | Propionyl chloride | This compound-CH₂(4-F-Ph)-C(O)CH₂CH₃ |

| 3 | 2-Thiophenemethyl chloride | Benzoyl chloride | This compound-CH₂(2-Thienyl)-C(O)Ph |

| 4 | Cyclohexyl-methyl bromide | Isobutyryl chloride | This compound-CH₂(c-Hex)-C(O)CH(CH₃)₂ |

This table illustrates how diverse functional groups (R¹ and R²) can be systematically introduced to a common this compound core on a solid support to rapidly generate a library of derivatives.

While originally developed for peptides, solid-phase synthesis has been widely adapted for small organic molecules, making it a viable and efficient strategy for exploring the chemical space around the this compound scaffold. researchgate.net

The integration of automation and robotics is transforming industrial processes, including the manufacturing of fine chemicals and pharmaceuticals like this compound. mdpi.com These technologies enhance efficiency, precision, and quality while reducing manual labor and the risk of human error. stefanini.comunleashedsoftware.com In the context of this compound production, automation can be applied to nearly every stage, from initial synthesis to final quality control.

The primary benefits of integrating automation and robotics in this compound production include:

Increased Throughput and Efficiency: Automated systems can operate 24/7, significantly speeding up production and development timelines. se.com

Enhanced Precision and Reproducibility: Machines perform tasks with a consistency that is difficult for humans to replicate, leading to higher quality and more reliable outcomes. mdpi.com

Improved Safety: Robots can handle hazardous materials and perform dangerous reactions, minimizing human exposure to risk. stefanini.com

Data-Rich Environment: Automated platforms generate vast amounts of data that can be analyzed to gain deeper insights into reaction mechanisms and optimize processes further. rapidpro.com

| Benefit | Impact on this compound Production |

| Increased Efficiency | Reduces manufacturing time and allows for faster adaptation to changing demands. unleashedsoftware.com |

| Improved Product Quality | Minimizes batch-to-batch variability and reduces the occurrence of out-of-spec products through precise control. mdpi.com |

| Enhanced Safety | Reduces the risk of accidents and exposure to toxic chemicals for laboratory personnel. stefanini.comse.com |

| Cost Reduction | Optimizes the use of raw materials, reduces waste, and minimizes the need for manual intervention. se.com |

| Scalability | Automated and well-characterized processes are more easily and reliably scaled from laboratory to industrial production. rapidpro.com |

Design and Synthesis of Novel this compound Derivatives and Analogues

The design and synthesis of novel derivatives and analogues of a lead compound like this compound are cornerstones of modern medicinal chemistry and materials science. nih.gov By systematically modifying a core molecular structure, researchers can fine-tune its properties to enhance efficacy, improve selectivity, or introduce new functionalities. nih.gov This process involves creating libraries of related compounds to explore structure-activity relationships (SAR). mdpi.com

Structural modification is a direct and effective strategy for optimizing the properties of a molecule like this compound. nih.gov These modifications can range from simple functional group interchanges to more complex alterations of the carbon skeleton.

Common modification strategies applicable to this compound include:

Functional Group Interconversion: Replacing one functional group with another (e.g., converting a hydroxyl group to an ether or an amine to an amide) to alter properties like polarity and hydrogen bonding capacity.

Scaffold Decoration: Adding substituents at various positions on the this compound core to probe interactions with biological targets or modify physical properties.

Chain Homologation or Truncation: Lengthening or shortening alkyl chains to optimize lipophilicity or spatial arrangement.

Ring Variation: If the this compound core contains a cyclic moiety, modifying its size, saturation, or introducing heteroatoms.

However, every proposed modification must be evaluated for its synthetic feasibility. nih.gov A seemingly minor structural change can sometimes necessitate a complete redesign of the synthetic route. For example, introducing a sterically bulky group may block a reactive site used in a subsequent step, or adding an acid-sensitive group could prevent the use of standard deprotection strategies. Therefore, the design of new derivatives is an iterative process that balances the desired structural change with practical synthetic accessibility.

| Proposed this compound Modification | Synthetic Feasibility | Key Synthetic Challenge |

| Addition of a methyl group to the ethylamine backbone | High | Readily achievable using commercially available substituted precursors. |

| Replacement of the dimethylamino group with a piperidine ring | High | Can be accomplished via reductive amination with a piperidine precursor. |

| Introduction of a fluoro group on an aromatic ring (if present) | Medium | Requires specific fluorination reagents and conditions; regioselectivity can be a challenge. |

| Fusing a new heterocyclic ring to the this compound core | Low to Medium | Often requires multi-step synthesis and development of a new synthetic route from scratch. |

| Introduction of a chiral center | Medium | May require asymmetric synthesis or chiral resolution, adding complexity and cost. |

This table provides a qualitative assessment of the synthetic tractability of various structural modifications to a hypothetical this compound scaffold.

Beyond simple derivatization, a more advanced strategy involves incorporating the key pharmacophoric element, or "motif," of this compound into entirely different chemical scaffolds. nih.gov A scaffold is the core structural framework of a molecule. nih.gov Exploring a diversity of scaffolds is crucial for discovering compounds with novel biological activities or improved properties, a process often referred to as "scaffold hopping." nih.gov

The this compound motif (e.g., the dimethylaminoethyl functional group) could be synthetically appended to a wide variety of molecular frameworks. This allows the core properties of the this compound motif to be presented in different three-dimensional arrangements and chemical environments, potentially leading to new and improved interactions with biological targets or materials. The synthesis of such hybrid compounds is a powerful strategy in drug discovery. rsc.org

The synthetic approach typically involves preparing the desired scaffold first and then introducing the this compound motif, or using a this compound-containing building block in the construction of the scaffold itself. mdpi.com The choice of strategy depends on the specific chemistry of the target scaffold.

| Chemical Scaffold | Example | Potential Synthetic Integration of this compound Motif |

| Indanone | A core structure in various bioactive molecules. acs.org | Alkylation of the indanone enolate with a this compound-containing electrophile (e.g., N,N-dimethyl-2-chloroethylamine). |

| Pyridine | A common nitrogen-containing heterocycle in pharmaceuticals. | Nucleophilic aromatic substitution on an activated halopyridine with a this compound-containing nucleophile. |

| Chalcone | An α,β-unsaturated ketone scaffold with diverse biological activities. nih.gov | Use of a this compound-substituted benzaldehyde as a starting material in a Claisen-Schmidt condensation. |

| Curcuminoid | A diarylheptanoid structure known for various bioactivities. mdpi.com | Synthesis of a curcuminoid analogue where one of the aromatic rings is substituted with the this compound motif. |

| Natural Product-like Scaffolds | Complex, three-dimensional structures inspired by nature. researchgate.net | Late-stage functionalization of a complex natural product scaffold by attaching the this compound motif to a reactive handle. |

This table showcases how the essential this compound motif can be incorporated into a variety of distinct and biologically relevant chemical scaffolds.

By exploring diverse chemical architectures, chemists can significantly expand the utility and potential applications of the fundamental this compound structure. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis of Dmean

High-Resolution Spectroscopic Techniques for DMAN Structure Determination

High-resolution spectroscopy is indispensable for elucidating the complex structure of DMAN. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for determining its atomic connectivity and molecular weight with high precision.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the DMAN structure. The ¹H NMR spectrum of DMAN shows signals corresponding to the aromatic protons and the protons of the dimethylamino groups. acs.org The ¹³C NMR spectrum of DMAN in CDCl₃ provides complementary data on the carbon skeleton. guidechem.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to establish connectivity between protons and carbons, further confirming the structural assignments made from 1D spectra.

Table 1: Representative ¹³C NMR Chemical Shifts for DMAN

| Carbon Atom | Chemical Shift (ppm) |

| Quaternary Carbons | 4 resonances observed |

| Protonated Aromatic Carbons | 6 resonances observed |

| Methyl Carbons | 4 resonances observed |

Note: Specific ppm values can vary based on solvent and experimental conditions. This table reflects the number of distinct resonances observed in solid-state NMR, indicating molecular asymmetry. acs.org

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of DMAN, confirming its elemental composition. DMAN has a molecular formula of C₁₄H₁₈N₂ and a molecular weight of approximately 214.31 g/mol . guidechem.com It has also been utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of lipids and fatty acids due to its strong basicity. chemicalbook.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For DMAN (C₁₄H₁₈N₂), HRMS would yield a precise mass that can distinguish it from other compounds with the same nominal mass. This technique is essential for confirming the identity of DMAN in complex samples or when verifying the product of a chemical synthesis. The use of DMAN as a matrix in MALDI-TOF/MS analysis of various analytes highlights its utility in advanced mass spectrometry applications. researchgate.netchemsrc.com

Table 2: Molecular Properties of DMAN

| Property | Value |

| Chemical Formula | C₁₄H₁₈N₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number | 20734-58-1 |

Mass Spectrometry (MS) for DMEAN Molecular Characterization

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of DMEA, the initial ionization typically forms a molecular ion [M]•+ with a mass-to-charge ratio (m/z) of 89.1362. nist.gov

The fragmentation of DMEA is characterized by specific bond cleavages. A common fragmentation pathway for amines is the α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. For DMEA, this leads to the formation of highly stable iminium ions. The most abundant fragment ion, often the base peak in the mass spectrum, is observed at m/z 58. This corresponds to the [CH₂=N(CH₃)₂]⁺ ion, which is formed by the cleavage of the C-C bond between the ethyl group and the nitrogen, with the loss of a CH₂OH radical.

Another significant fragmentation pathway involves the loss of a methyl group (•CH₃) from the molecular ion, resulting in a fragment at m/z 74. Further fragmentation can lead to smaller ions, providing a detailed fingerprint of the molecule's structure.

Table 1: Key Fragmentation Ions of DMEA in MS/MS Analysis

| m/z | Proposed Fragment Ion | Neutral Loss |

| 89 | [(CH₃)₂NCH₂CH₂OH]•+ | - |

| 74 | [(CH₃)HNCH₂CH₂OH]⁺ | •CH₃ |

| 58 | [CH₂=N(CH₃)₂]⁺ | •CH₂OH |

| 44 | [C₂H₆N]⁺ | C₂H₅O• |

| 42 | [C₂H₄N]⁺ | C₂H₇O• |

| 30 | [CH₄N]⁺ | C₃H₇O• |

Coupling with Separation Techniques (LC-MS, GC-MS)

To analyze DMEA in complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS): DMEA is a volatile compound, making it suitable for GC analysis. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique has been utilized for the specific measurement of DMEA metabolism. pharmacompass.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing samples that are not suitable for GC due to low volatility or thermal instability. While DMEA can be analyzed by GC, LC-MS provides an alternative, especially in complex matrices like biological fluids or pharmaceutical formulations.

Chromatographic Methods for DMEA Purification and Purity Assessment

Chromatography is essential for the separation, purification, and purity assessment of chemical compounds. humanjournals.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) for DMEA

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of DMEA, particularly in pharmaceutical and cosmetic formulations. scielo.brsielc.com

Methodology: Reversed-phase HPLC (RP-HPLC) is a common method for DMEA analysis. scielo.br In this technique, a non-polar stationary phase is used with a more polar mobile phase. However, due to the polar nature of DMEA, ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) can also be effective.

Detection: As mentioned, DMEA has a weak UV absorbance, making detection challenging. scielo.br To overcome this, methods may employ indirect UV detection or use detectors like an Evaporative Light Scattering Detector (ELSD). sielc.com For instance, one HPLC method utilizes a Primesep 100 column with a mobile phase consisting of water, acetonitrile (ACN), and trifluoroacetic acid (TFA), and employs an ELSD for detection. sielc.com Another approach for analyzing low levels of DMEA involves indirect (contrast) UV detection. researchgate.net

Table 3: Example HPLC Method Parameters for DMEA Analysis

| Parameter | Condition |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | H₂O/Pyridine/CH₃COOH (1000/0.05/0.1 by volume) |

| Detection | UV at 269 nm (inverted polarity) |

| Application | Analysis of DMEA in a solution of [N-methyl-¹¹C]choline |

Integration of Analytical Platforms for Comprehensive this compound Characterization

Following isolation, a comprehensive characterization of this compound is essential to confirm its identity and structure. This is achieved by integrating multiple analytical platforms, where the output of one technique provides complementary information to another. A common integrated approach for a novel or purified compound involves liquid chromatography coupled with mass spectrometry (LC-MS), alongside spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The integration of these platforms provides a detailed molecular profile:

LC-MS: This technique first separates the sample chromatographically, ensuring its purity, and then provides the molecular weight of the compound and information about its fragmentation pattern. This is crucial for confirming the elemental composition.

NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the different types of carbon atoms in the molecule.

IR Spectroscopy: This method identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The data from these analyses are then pieced together to confirm the complete structure of this compound.

Table 2: Expected Spectroscopic Data for this compound Characterization

| Analytical Technique | Expected Data | Interpretation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | Confirms the molecular weight of this compound (291.35 g/mol ). nih.gov |

| ¹H NMR | Chemical shifts and coupling patterns | Reveals the arrangement of aromatic, vinylic, and aliphatic protons. |

| ¹³C NMR | Number and chemical shifts of signals | Indicates the number of unique carbon environments, including nitrile, aromatic, and aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands | Confirms the presence of key functional groups such as -OH (hydroxyl), C≡N (nitrile), and C=C (alkene and aromatic). |

This multi-faceted analytical approach ensures a thorough and accurate structural elucidation and characterization of the isolated this compound compound.

Theoretical and Computational Investigations of Dmean

Quantum Mechanical Studies of DMEAN Electronic Structure and Reactivity

Quantum mechanical methods are fundamental for understanding the electronic structure and predicting the reactivity of molecules. These methods solve the electronic Schrödinger equation to obtain information about the distribution of electrons and the energy of the system.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry and materials science due to its balance of accuracy and computational cost wikipedia.orgresearchgate.netaps.orguci.edu. DFT focuses on the electron density of a system to determine its properties, based on the Hohenberg-Kohn theorems aps.orgudc.es. It is applied to investigate the electronic structure, ground state energy, and other properties of atoms, molecules, and condensed phases wikipedia.org. DFT can be used to study the structure and properties of complicated inorganic molecules udc.es. While specific DFT applications to this compound were not found, DFT is a suitable method for studying the electronic properties and potential reactivity sites of a molecule of its size and complexity.

Ab Initio Methods for Precise this compound Property Prediction

Ab initio methods are a class of quantum mechanical calculations that are based solely on the fundamental physical constants and quantum mechanics, without the use of empirical parameters solubilityofthings.comdtic.mil. These methods aim to solve the electronic Schrödinger equation from "first principles" dtic.mil. Ab initio methods can yield highly accurate geometries and energies, making them valuable for predicting molecular behavior and properties solubilityofthings.com. They are capable of consistent predictions with high accuracy over a wide range of systems dtic.mil. While computationally more expensive than DFT, ab initio methods can provide a more precise description of the electronic structure and are used for predicting various properties, including molecular structures, reaction energies, and spectroscopic parameters solubilityofthings.comdtic.milrsc.org. The choice of basis sets in ab initio calculations is crucial for the accuracy of the results solubilityofthings.com.

Analysis of Molecular Orbitals (HOMO/LUMO) and Electron Density Distributions of this compound

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions ossila.comdergipark.org.tr. The HOMO represents the highest energy level occupied by electrons, while the LUMO is the lowest energy level that is unoccupied ossila.com. These are collectively known as frontier molecular orbitals and are often the most involved in chemical reactions, particularly those involving electron transfer ossila.com. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and can relate to its reactivity dergipark.org.tr. Electron density distributions provide a three-dimensional visualization of how electrons are distributed within a molecule, highlighting regions of high and low electron density dergipark.org.trresearchgate.netresearchgate.net. Molecular electrostatic potential surfaces, derived from electron density, are useful for identifying potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions dergipark.org.tr. Analyzing the composition and distribution of HOMO and LUMO electron densities can provide insights into how a molecule might interact with other species researchgate.netresearchgate.net.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion heycoach.inmdpi.com. MD simulations provide a dynamic view of molecular interactions and can predict how molecules behave in various environments heycoach.in. This technique is valuable for investigating structural, dynamic, thermodynamic, and transport properties mdpi.com.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds slideshare.net. Molecules can exist in various conformations, each with a corresponding energy level scielo.bracs.org. MD simulations can be used to explore the conformational space of a molecule and identify low-energy conformers slideshare.net. This is important because the conformation of a molecule can significantly influence its properties and interactions scielo.br. Methods for conformational analysis include systematic searches and energy minimization techniques slideshare.netacs.org. While the term "this compound" appeared in a study related to conformational analysis in the context of radiation therapy dose evaluation (where this compound refers to mean dose) juniperpublishers.com, no studies on the conformational analysis of the chemical compound this compound (CID 18761122) were found.

Simulations of this compound in Various Environments (e.g., solvent interactions)

MD simulations are particularly useful for studying the interactions of a solute molecule, such as this compound, with its environment, including solvents heycoach.inmdpi.com. Simulations can employ either explicit solvent models, where individual solvent molecules are represented, or implicit solvent models, where the solvent is treated as a continuous medium fiveable.meaip.org. Explicit solvent models allow for a detailed representation of solute-solvent interactions, such as hydrogen bonding and electrostatic forces, but are computationally more demanding fiveable.me. Implicit solvent models simplify the calculation but may not capture all critical solvation effects fiveable.meaip.org. Studying solvent interactions through MD simulations can provide insights into solubility, solvation free energies, and how the solvent environment affects the molecule's conformation and reactivity mdpi.comarxiv.orgresearchgate.net.

Structure-Activity Relationship (SAR) and Ligand Design Principles Applied to this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in chemical research, aiming to correlate structural features of compounds with their biological or chemical activity. Computational approaches are widely used in SAR analysis and ligand design to understand how modifications to a molecule's structure impact its properties and interactions. For this compound, SAR principles would involve systematically altering its molecular structure, such as modifying the naphthyl ring system, the amino group, or the malononitrile (B47326) moiety, and then evaluating the effect of these changes computationally or experimentally. This process helps identify key structural elements responsible for desired activities or properties. Ligand design principles, guided by computational insights, would then be applied to design novel this compound analogues with potentially improved characteristics. Computational methods can help prioritize which structural modifications are most likely to yield favorable outcomes, reducing the need for extensive experimental synthesis and testing.

Computational Approaches to Modulating this compound's Molecular Recognition Capabilities

Modulating the molecular recognition capabilities of a compound like this compound is crucial for influencing its interactions with other molecules, such as proteins or other biomolecules, which is relevant in areas like probe development or material science. Computational approaches provide powerful tools for investigating and manipulating these interactions. Techniques such as molecular docking, molecular dynamics simulations, and fragment-based methods can be used to predict how this compound or its analogues might bind to target molecules and to understand the nature of the forces involved.

Molecular docking can predict the preferred binding orientation and affinity of this compound for a given target structure. Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and its target, accounting for flexibility and solvent effects. Fragment-based computational methods, such as Site Identification by Ligand Competitive Saturation (SILCS), can map interaction hotspots on a target molecule, guiding the design of this compound analogues that can exploit these sites for enhanced binding. By computationally exploring different structural variations of this compound and their interactions with relevant targets, researchers can gain a deeper understanding of the molecular determinants of recognition and design analogues with tailored binding properties.

Predictive Modeling for this compound Derivative Efficacy (theoretical basis)

Predictive modeling plays a vital role in estimating the potential efficacy or activity of new chemical entities, including derivatives of compounds like this compound, before they are synthesized and tested experimentally. The theoretical basis for such modeling often lies in quantitative structure-activity relationship (QSAR) approaches. QSAR models aim to build a mathematical relationship between the structural properties (descriptors) of a set of compounds and their measured activities.

For this compound derivatives, this would involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilicity parameters) for a series of synthesized or designed analogues and correlating these descriptors with observed activity data. Machine learning algorithms are frequently employed to build these predictive models. Once a robust QSAR model is developed, it can be used to predict the activity of newly designed this compound analogues without the need for experimental testing, thereby accelerating the discovery process. The accuracy of these models depends on the quality and relevance of the descriptors used, the appropriateness of the chosen algorithm, and the diversity and accuracy of the training data.

Machine Learning and Artificial Intelligence in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly transforming chemical research, offering powerful tools for analyzing complex data, identifying patterns, and making predictions. In the context of this compound research, ML and AI can be applied across various stages, from data analysis and interpretation to guiding experimental design and predicting outcomes. These technologies can handle the large datasets generated in modern chemical experiments and simulations, extracting valuable insights that might be missed by traditional methods.

AI-Enhanced Spectroscopic Data Interpretation for this compound

Predictive Algorithms for this compound Synthetic Outcomes

Predicting the outcome of chemical reactions and optimizing synthetic routes are critical challenges in chemistry. Predictive algorithms, often powered by ML and AI, are being developed to address these challenges. These algorithms can learn from large datasets of chemical reactions to predict reaction products, yields, and optimal reaction conditions based on the structure of the reactants and reagents.

For the synthesis of this compound or its analogues, predictive algorithms could potentially be used to explore different synthetic strategies, predict the feasibility and efficiency of various reaction pathways, and optimize reaction parameters to maximize yield and purity. These algorithms can consider a vast chemical space and identify non-obvious synthetic routes. While the search results mention predictive algorithms for synthetic outcomes in a general context, and one result mentions a computational method for estimating progression saturation of analog series which could inform synthesis planning, specific predictive algorithms developed or applied for the synthesis of this compound are not detailed in the provided snippets. The application of such algorithms to this compound synthesis would involve training models on relevant reaction data, including reactions used to synthesize similar naphthyl or malononitrile-containing compounds.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| (1-(6-((2-Hydroxyethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile (this compound) | 18761122 |

This article has discussed the theoretical and computational methods relevant to investigating chemical compounds, illustrating how these approaches could be applied to this compound based on general principles and the limited specific information available in the search results.

This compound, formally identified as (1-(6-((2-Hydroxyethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile, corresponds to PubChem CID 18761122. The investigation of chemical compounds like this compound increasingly leverages theoretical and computational methodologies to gain profound insights into their properties, reactivity, and potential applications. These in silico approaches provide a powerful complement to experimental studies, enabling researchers to explore structure-activity relationships, design novel analogues, predict efficacy, and utilize advanced computational intelligence techniques for data analysis and synthesis planning.

Structure-Activity Relationship (SAR) and Ligand Design Principles Applied to this compound Analogues

Structure-Activity Relationship (SAR) studies are foundational in understanding how variations in a molecule's structure influence its biological or chemical activity. Computational methods are integral to modern SAR analysis and the rational design of ligands. For a compound such as this compound, applying SAR principles would involve systematically modifying different parts of its molecular structure—such as the naphthyl core, the amino substituent, or the malononitrile group—and assessing the resulting changes in activity or properties. This iterative process, often guided by computational predictions, helps to pinpoint the specific structural features critical for desired interactions or effects.

Ligand design principles, informed by computational insights, are subsequently employed to conceive and propose novel this compound analogues with potentially enhanced or altered characteristics. Computational tools can prioritize promising structural modifications, thereby streamlining the research process by reducing the need for extensive experimental synthesis and testing of less likely candidates.

Computational Approaches to Modulating this compound's Molecular Recognition Capabilities

Modulating the molecular recognition capabilities of this compound is key to controlling its interactions with other molecular entities, such as biological targets or components in a chemical system. Computational approaches offer sophisticated means to investigate and manipulate these interactions at an atomic level. Techniques such as molecular docking, molecular dynamics simulations, and fragment-based computational methods are valuable for predicting how this compound or its structural variants might interact with target molecules and for understanding the underlying forces governing these associations.

Molecular docking can predict favorable binding poses and estimate the affinity of this compound for a known target structure. Molecular dynamics simulations extend this by providing a view of the dynamic behavior of the compound and its interaction partner over time, incorporating factors like molecular flexibility and the influence of the surrounding environment. Fragment-based computational strategies, including methods like Site Identification by Ligand Competitive Saturation (SILCS), can identify energetically favorable interaction sites on a target molecule, guiding the design of this compound analogues optimized to engage with these specific regions for improved recognition or binding. By computationally exploring the interaction landscape of this compound and its potential analogues, researchers can gain a deeper understanding of the molecular basis of recognition and design compounds with finely tuned interaction profiles.

Predictive Modeling for this compound Derivative Efficacy (theoretical basis)

Predictive modeling is a crucial step in estimating the potential efficacy or activity of new chemical compounds, including derivatives of this compound, often before experimental validation. The theoretical foundation for many such predictive models is rooted in Quantitative Structure-Activity Relationship (QSAR) methodologies. QSAR models seek to establish a mathematical correlation between the structural or physicochemical properties (molecular descriptors) of a set of compounds and their measured biological or chemical activities.

For this compound derivatives, this process would typically involve calculating a range of molecular descriptors for a series of synthesized or designed analogues. These descriptors, which can capture various aspects of molecular structure and properties, are then correlated with experimental activity data. Machine learning algorithms are widely utilized to build and refine these predictive models. A well-validated QSAR model can then be used to predict the activity of novel this compound analogues, potentially reducing the need for extensive experimental screening and accelerating the identification of promising candidates. The reliability of these predictive models is contingent upon the quality and relevance of the molecular descriptors, the suitability of the chosen modeling algorithm, and the accuracy and representativeness of the training data.

Machine Learning and Artificial Intelligence in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly integral to modern chemical research, providing powerful capabilities for analyzing complex datasets, identifying subtle patterns, and making informed predictions. In the context of this compound research, ML and AI can be applied across various stages, from the interpretation of experimental data to the prediction of reaction outcomes and the guidance of synthetic efforts. These technologies are well-suited to handle the large volumes of data generated in contemporary chemical experiments and simulations, potentially revealing insights that might not be apparent through traditional analytical methods.

AI-Enhanced Spectroscopic Data Interpretation for this compound

Predictive Algorithms for this compound Synthetic Outcomes

Predicting the outcomes of chemical reactions and optimizing synthetic routes are long-standing challenges in organic chemistry. Predictive algorithms, often powered by ML and AI, are emerging as valuable tools to address these complexities. These algorithms can learn from vast datasets of known chemical reactions to predict potential products, estimate reaction yields, and suggest optimal reaction conditions based on the input molecules and reagents.

Applying predictive algorithms to the synthesis of this compound or its analogues could involve exploring various potential synthetic pathways, evaluating their predicted feasibility and efficiency, and optimizing reaction parameters to maximize the desired product yield and purity while minimizing byproducts. These algorithms have the potential to explore a wide chemical reaction space and propose novel or non-obvious synthetic strategies. While the provided search results discuss predictive algorithms for synthetic outcomes in a general sense, specific applications to the synthesis of this compound are not detailed. The successful application of such algorithms would typically require training data relevant to the types of chemical transformations involved in the synthesis of this compound and similar compounds.

Mechanistic Investigations of Dmean at the Molecular Level

Molecular Recognition and Binding Mechanisms of DMEAN

This compound (PubChem CID 18761122) is structurally related to 2-(1-{6-[(2-[fluorine-18]fluoroethyl)(methyl)amino]-2-naphthyl}-ethylidene)malononitrile ([18F]FDDNP), a well-established positron emission tomography (PET) imaging probe utilized for visualizing and quantifying amyloid plaques and neurofibrillary tangles in the brain, key pathological hallmarks of Alzheimer's disease radiopaedia.orgradiopaedia.orgjneurosci.orgnih.govresearchgate.netnih.govnih.gov. This compound, also referred to as HODDNP, is an analog of FDDNP where a hydroxyl group replaces the fluorine atom jneurosci.orgnih.govgoogle.com. Research on FDDNP and its analogs provides insight into the potential molecular recognition and binding mechanisms of this compound, primarily through interactions with aggregated proteins in neurodegenerative conditions.

Binding Site Identification and Characterization (e.g., protein targets)

Studies on the closely related compound [18F]FDDNP have identified its primary binding sites as aggregates of amyloid-beta peptides, forming senile plaques, and hyperphosphorylated tau protein, forming neurofibrillary tangles jneurosci.orgnih.govnih.gov. These protein aggregates represent the key targets for FDDNP in the context of Alzheimer's disease imaging. Given the structural similarity between this compound and FDDNP, it is inferred that this compound would likely exhibit similar binding affinities for these protein aggregates. In vitro studies with unlabeled FDDNP have shown binding to aggregated amyloid-beta(1-40) fibrils with two distinct affinities nih.gov.

Kinetic and Thermodynamic Aspects of this compound Binding (in vitro/in silico)

While specific detailed kinetic and thermodynamic studies for this compound (PubChem CID 18761122) binding were not prominently found in the search results, research on its analog FDDNP and another analog, FENE, binding to synthetic amyloid-beta(1-40) fibrils provides relevant insights jneurosci.org. Fluorescence titrations with FDDNP and FENE revealed apparent dissociation constant (Kd) values in the nanomolar range, suggesting high-affinity binding to these protein aggregates jneurosci.org. For FDDNP, apparent Kd values of 0.12 nM for high-affinity sites and 1.86 nM for low-affinity sites on Aβ(1-40) fibrils were reported jneurosci.org. Radioactive binding assays also indicated apparent Kd values in the low nanomolar range jneurosci.org. The binding appeared to involve at least two kinetically distinguishable sites on the fibrils jneurosci.org.

Exploration of this compound's Interaction with Biological Macromolecules (non-clinical)

Based on the available search results focusing on the chemical compound this compound (PubChem CID 18761122), detailed non-clinical explorations of its broad interaction with biological macromolecules beyond its known association with amyloid and tau aggregates appear limited in the provided information.

Enzyme Interaction Studies (e.g., inhibition, activation) (in vitro)

Specific in vitro studies investigating the interaction of this compound (PubChem CID 18761122) with enzymes, such as enzyme inhibition or activation assays, were not found within the scope of the conducted searches.

Receptor Binding Profiling (in vitro)

Comprehensive in vitro receptor binding profiling for this compound (PubChem CID 18761122) across a range of biological receptors was not identified in the search results. The primary documented binding interactions are with aggregated amyloid-beta and tau proteins.

Photophysical and Photochemical Properties of this compound Relevant to its Mechanism of Action

Information specifically detailing the photochemical properties of this compound (PubChem CID 18761122) was not found in the conducted searches.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| (1-(6-((2-Hydroxyethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile (this compound) | 18761122 |

| 2-(1-{6-[(2-[fluorine-18]fluoroethyl)(methyl)amino]-2-naphthyl}-ethylidene)malononitrile ([18F]FDDNP) | Information not readily available for the radiolabeled form, base compound is FDDNP. |

| 2-{1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile (DDNP) | 5369206 |

| 1-{6-[(2-[18F]fluoroethyl)(methyl)amino]naphthalen-2-yl}ethanone ([18F]FENE) | Information not readily available for the radiolabeled form, base compound is FENE. |

Data Tables

Based on the available search results, detailed quantitative data specifically for this compound (PubChem CID 18761122) regarding binding kinetics, thermodynamics, or photophysical properties was limited. The data presented in section 5.1.2 is derived from studies on closely related analogs (FDDNP and FENE) binding to amyloid-beta fibrils. Therefore, a comprehensive data table solely focused on this compound cannot be generated from the provided information.

| Binding Affinity of Analogs to Aβ(1-40) Fibrils jneurosci.org | Apparent Kd (nM) | Bmax (pmol/mg or nmol/g) |

| FDDNP (High-affinity site) | 0.12 | 80.8 pmol/mg |

| FDDNP (Low-affinity site) | 1.86 | 164 pmol/mg |

| [18F]FDDNP (AD brain homogenates) | 0.74 | 144 nmol/g tissue |

| FENE (High-affinity site) | 0.16 | Not specified |

| FENE (Low-affinity site) | 71.2 | Not specified |

Fluorescence Quantum Yield and Lifetime Studies

Fluorescence quantum yield (QY) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for evaluating the potential of a fluorescent compound in various applications, such as bioimaging or sensing researchgate.net. Factors such as the chemical structure of the molecule and its local environment can significantly influence the quantum yield nih.govnih.gov.

Fluorescence lifetime refers to the average time a molecule stays in the excited state before emitting a photon. It is an intrinsic property of a fluorophore and can be sensitive to its microenvironment, including factors like solvent polarity, pH, and the presence of quenchers leica-microsystems.comnih.gov. Fluorescence lifetime measurements can provide valuable insights into molecular interactions and dynamics horiba.comresearchgate.net. Techniques such as time-correlated single-photon counting (TCSPC) are commonly used to determine fluorescence lifetimes horiba.com.

While the principles of fluorescence quantum yield and lifetime measurements are well-established and applied to various fluorescent probes and systems, including organic dyes and quantum dots researchgate.netnih.govrsc.org, specific experimental data regarding the fluorescence quantum yield and lifetime of this compound were not found in the consulted literature. Studies on compounds structurally related to this compound, such as Seoul-Fluors, have shown that substituents can influence quantum yields, often through mechanisms like photoinduced electron transfer nih.gov.

Investigation of Photoinduced Electron/Energy Transfer Processes

Photoinduced electron transfer (PET) and energy transfer (ET) are fundamental photophysical processes that can occur in molecular systems upon excitation with light. PET involves the transfer of an electron from a donor moiety to an acceptor moiety, while ET involves the transfer of excitation energy from a donor to an acceptor mdpi.comacs.org. These processes play crucial roles in various phenomena, including photosynthesis, organic photovoltaics, and fluorescence quenching mdpi.comrsc.orgacs.org.

Investigations into PET and ET processes typically involve time-resolved spectroscopic techniques to monitor the dynamics of excited states and the formation of transient species mdpi.comaip.org. The efficiency and mechanism of PET and ET are influenced by factors such as the distance between the donor and acceptor, their relative orientation, the driving force of the reaction, and the electronic coupling between them aip.orgacs.org. Förster Resonance Energy Transfer (FRET) is a specific type of energy transfer that occurs via a dipole-dipole interaction between the excited donor and an acceptor horiba.comacs.org. Triplet-triplet energy transfer (TTET) is another mechanism involving the transfer of energy between molecules in their triplet states chemrxiv.org.

In the context of fluorescent molecules like this compound, PET can act as a fluorescence quenching mechanism if an electron transfer pathway competes with radiative decay from the excited state nih.gov. Studies on related fluorophores have demonstrated how the electronic nature of substituents can influence the extent of PET and consequently affect the fluorescence quantum yield nih.gov.

Specific experimental investigations detailing photoinduced electron or energy transfer processes involving this compound were not found in the consulted literature. However, given its structure containing both electron-donating (amino group) and electron-withdrawing (malononitrile) moieties linked by a pi system, this compound could potentially be involved in intramolecular charge transfer or PET processes upon excitation, which would be subject to investigation using the techniques mentioned above.

Metabolic Pathways and Biotransformation Studies of this compound (excluding clinical human data)

In vitro metabolic studies are essential in the characterization of chemical compounds, particularly in the context of drug discovery and development, to understand how a compound is transformed by enzymatic processes waters.comtechnologynetworks.com. These studies provide insights into potential metabolic pathways and can help identify metabolites that may be formed in biological systems nih.gov.

Enzymatic Transformations of this compound (in vitro)

In vitro enzymatic transformations of a compound like this compound would typically involve incubating the compound with enzyme preparations, such as liver microsomes, S9 fractions, or isolated enzymes (e.g., cytochrome P450 enzymes, esterases, or conjugating enzymes) waters.comnih.gov. These studies aim to identify which enzymes are capable of metabolizing the compound and the types of reactions that occur. Common enzymatic transformations include oxidation, reduction, hydrolysis, and conjugation nih.gov. The demand for in vitro enzymatic studies is driven by the need for early assessment of metabolic fate in drug discovery programs waters.compharmiweb.com. Research into enzymatic processes is also relevant in other fields, such as biocatalysis medestheticsmag.comresearchgate.netemergenresearch.com.

Specific details regarding the enzymatic transformations of this compound in in vitro systems were not found in the consulted literature. However, based on its chemical structure, potential enzymatic reactions could include N-dealkylation of the methyl or hydroxyethyl (B10761427) groups, oxidation of the naphthalene (B1677914) ring system, hydrolysis of the malononitrile (B47326) group (though less common), or conjugation reactions such as glucuronidation or sulfation of the hydroxyl group.

Metabolite Identification (in vitro)

Following in vitro incubations, the samples are typically analyzed to identify any metabolites that have been formed. Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used for metabolite identification due to their sensitivity and ability to provide structural information waters.comtechnologynetworks.com. High-resolution mass spectrometry is often employed to determine the accurate mass of metabolites, which can help in determining their elemental composition technologynetworks.comnih.gov.

Metabolite identification involves comparing the chromatographic and mass spectral data of the incubated samples to that of the parent compound and, if available, reference standards of potential metabolites waters.comnih.gov. Techniques such as precursor ion scanning and neutral loss scanning in tandem mass spectrometry can provide valuable fragmentation patterns that aid in the structural elucidation of metabolites waters.com. Computational tools are also increasingly used to predict potential metabolites and assist in the interpretation of mass spectral data nih.gov.

Specific in vitro metabolites of this compound and their identification details were not found in the consulted literature. A comprehensive in vitro metabolism study of this compound would involve incubating the compound with relevant enzyme systems and using advanced mass spectrometric techniques to detect, characterize, and identify any resulting biotransformation products.

Analytical Method Development and Validation for Dmean in Complex Matrices

Qualitative and Quantitative Methodologies for DMEAN Analysis

The analysis of this compound in complex matrices involves both qualitative aspects (identifying the presence of this compound) and quantitative aspects (determining the amount or concentration of this compound). thermofisher.comnih.gov The choice of analytical methodology depends heavily on the nature of the complex matrix, the expected concentration range of this compound, and the required sensitivity and selectivity.

Commonly employed techniques for the analysis of organic compounds in complex matrices include chromatography coupled with sensitive detectors, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). apsnet.orgepa.gov These techniques offer the separation power necessary to resolve this compound from matrix components and the detection capability to identify and quantify it.

Method Development for this compound Detection and Quantification

Method development is an iterative process that involves selecting the appropriate analytical technique and optimizing various parameters to achieve satisfactory performance. researchgate.net For this compound, this would involve considering its chemical properties (e.g., polarity, volatility, stability) to choose the most suitable chromatographic method (e.g., reversed-phase LC for polar compounds, GC for volatile compounds). apsnet.orgepa.gov

Key aspects of method development for this compound would include:

Selection of chromatographic column: Choosing a stationary phase that provides adequate retention and separation of this compound from matrix interferences.

Optimization of mobile phase: Adjusting the mobile phase composition, flow rate, and gradient (in LC) or temperature program (in GC) to achieve optimal peak shape, resolution, and run time for this compound.

Selection of detector and parameters: Choosing a sensitive and selective detector (e.g., mass spectrometer) and optimizing its settings (e.g., ionization mode, selected ions for detection) to maximize the signal-to-noise ratio for this compound and minimize matrix effects. apsnet.orgepa.gov

Establishing detection and quantification strategies: Determining whether the method will focus solely on detection (qualitative) or include accurate measurement (quantitative).

While the general principles apply, specific details regarding the optimized chromatographic conditions and detection parameters for this compound in various complex matrices are not available in the provided sources.

Optimization of Sample Preparation Techniques

Sample preparation is a crucial step when analyzing complex matrices, as it aims to isolate or concentrate the analyte of interest (this compound) and remove interfering substances that could affect the analytical measurement. ed.ac.uk The complexity of the matrix dictates the extent and type of sample preparation required.

Optimization of sample preparation techniques for this compound would involve evaluating and refining methods such as:

Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) to partition this compound from the matrix into a cleaner solvent. ed.ac.uk

Clean-up: Techniques like SPE or protein precipitation to remove matrix components that could foul the analytical system or interfere with detection. ed.ac.uk

Concentration: Evaporation or other methods to concentrate the extracted this compound, improving the sensitivity of the method.

The goal of optimization is to achieve high recovery of this compound, reduce matrix effects, and obtain a clean extract suitable for the chosen analytical technique. ed.ac.ukresearchgate.net Specific optimized sample preparation protocols for this compound in different complex matrices are not detailed in the provided search results.

Validation Parameters for this compound Analytical Methods

Method validation is a documented process that demonstrates that an analytical method is suitable for its intended purpose. researchgate.netthermofisher.comthermofisher.comnih.gov It involves evaluating several performance parameters to ensure the reliability, accuracy, and consistency of the results. thermofisher.comthermofisher.com

Specificity and Selectivity for this compound

Specificity and selectivity are critical validation parameters, especially when dealing with complex matrices. thermofisher.com

Specificity refers to the ability of the method to unequivocally assess the analyte (this compound) in the presence of components that may be expected to be present, such as matrix impurities, degradation products, or other co-extracted substances.

Selectivity is the extent to which the method can distinguish this compound from other components in the sample.

Demonstrating specificity and selectivity for this compound would typically involve analyzing blank matrix samples, matrix samples spiked with potential interferences, and samples containing this compound to ensure that the peak corresponding to this compound is well-resolved and that there are no significant interfering peaks at the retention time or mass-to-charge ratio of this compound.

Linearity, Range, and Detection/Quantification Limits

These parameters define the quantitative capabilities of the analytical method for this compound. thermofisher.comthermofisher.com

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. thermofisher.comthermofisher.com This is typically determined by analyzing a series of standards at different concentrations and generating a calibration curve.

Range is the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to provide a suitable degree of linearity, accuracy, and precision. thermofisher.com

Detection Limit (LOD) is the lowest concentration of this compound that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. nelac-institute.orgthermofisher.com

Quantification Limit (LOQ) is the lowest concentration of this compound that can be quantified with acceptable accuracy and precision. nelac-institute.orgthermofisher.com

Determining LOD and LOQ often involves analyzing blank samples or low-concentration standards and calculating the signal-to-noise ratio or using the standard deviation of the response and the slope of the calibration curve.

Illustrative Data Table (Hypothetical):

| Parameter | Value (Hypothetical) |

| Linearity Range | X - Y µg/L |

| Correlation Coefficient (r) | > 0.99 |

| LOD | Z µg/L |

| LOQ | W µg/L |

Note: Specific values for this compound would be determined experimentally during method validation and are not available in the provided sources.

Accuracy and Precision Assessment

Accuracy and precision are measures of the closeness of the obtained results to the true value and the agreement among individual measurements, respectively. thermofisher.comnih.govapsnet.org

Accuracy is the closeness of agreement between a measured value and the true value. apsnet.org It is often assessed by analyzing quality control samples or spiking blank matrix samples with known concentrations of this compound and calculating the percentage recovery. researchgate.netapsnet.org

Precision is the degree of agreement among individual measurements when the method is applied repeatedly to a homogeneous sample. apsnet.org It is typically expressed as the relative standard deviation (RSD) or variance and can be assessed at different levels, such as repeatability (within a short period in the same laboratory) and reproducibility (between different laboratories).

Assessing accuracy and precision for this compound in complex matrices would involve analyzing replicate samples under defined conditions and comparing the measured concentrations to the known values (for spiked samples) or calculating the variability among the results. apsnet.org Matrix effects can significantly impact accuracy and precision in complex samples. researchgate.net

Illustrative Data Table (Hypothetical):

| Parameter | Concentration Level (Hypothetical) | Measured Value (Mean ± SD) (Hypothetical) | Accuracy (% Recovery) (Hypothetical) | Precision (% RSD) (Hypothetical) |

| Accuracy | Low | A ± a | % Recovery 1 | % RSD 1 |

| Medium | B ± b | % Recovery 2 | % RSD 2 | |

| High | C ± c | % Recovery 3 | % RSD 3 | |

| Precision | Low | D ± d | - | % RSD 4 |

| (Repeatability) | Medium | E ± e | - | % RSD 5 |

| High | F ± f | - | % RSD 6 |

Note: Specific values for this compound would be determined experimentally during method validation and are not available in the provided sources.

Robustness and Ruggedness Testing

Robustness and ruggedness are important validation parameters that assess the reliability of an analytical method under varying conditions. pharmaguideline.comut.ee While sometimes used interchangeably, robustness typically refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters within a single laboratory, such as changes in mobile phase composition, flow rate, or column temperature in chromatography. pharmaguideline.comut.eeeditage.com Ruggedness, on the other hand, evaluates the consistency of results when the method is performed under different external factors, such as different analysts, laboratories, instruments, reagents, or on different days. pharmaguideline.comiaea.org

Robustness testing involves introducing small, intentional variations to method parameters to determine their influence on the analytical results. pharmaguideline.comscribd.com If measurements are susceptible to variations in analytical conditions, these conditions should be carefully controlled, or precautionary statements should be included in the procedure. pharmaguideline.com Evaluating robustness is often considered during the method development phase. pharmaguideline.com

Specific data on the robustness and ruggedness testing of analytical methods for this compound (PubChem CID 18761122) was not identified in the available search results.

Applications of this compound Analytical Methods in Research Samples (e.g., synthetic intermediates, biological extracts)

Analytical methods are essential for the analysis of chemical compounds in various research samples, including synthetic intermediates and biological extracts. nih.gov The analysis of synthetic intermediates is critical for monitoring reaction progress, confirming the identity and purity of intermediate compounds, and ensuring the successful synthesis of target molecules. Techniques such as chromatography (e.g., HPLC) coupled with spectroscopic methods (e.g., MS, NMR) are commonly used for the characterization and analysis of synthetic intermediates. rsc.org

Analyzing compounds in biological extracts presents unique challenges due to the complexity of the matrix, which contains a wide variety of endogenous substances that can interfere with the analysis. nih.govwur.nl Effective extraction techniques are necessary to isolate the target analyte from the biological matrix before analysis. nih.gov Chromatographic techniques, particularly LC-MS, are powerful tools for the analysis of complex biological extracts, providing both separation and identification capabilities. nih.gov

Advanced Applications and Research Horizons for Dmean

DMEAN in Material Science and Probe Development for Research

This compound has garnered attention in material science primarily as a model compound for investigating non-linear optical (NLO) organic materials. Its structure provides a basis for understanding how modifications can influence NLO characteristics fishersci.dkfishersci.atresearchgate.netthermofisher.comfishersci.ca. Beyond its electronic properties, this compound also exhibits interesting mechanical characteristics, including superplastic and superelastic behavior in crystalline form, which is a notable finding for organic compounds researchgate.netmdpi.com. This "organosuperplasticity" suggests potential for designing functional solids that maintain crystalline quality during molding researchgate.net.

The integration of this compound into polymer matrices has also been explored. For instance, N,N-dimethyl-4-nitroaniline nanocrystals have been successfully embedded in poly-L-lactic acid electrospun microfibers mdpi.com. These composite fibers have demonstrated promising properties for hybrid functional materials mdpi.com.

Design of this compound-Based Fluorescent Probes for In Vitro Research

This compound's optical properties, particularly its solvatochromic nature, make it valuable in the design of fluorescent probes. As a solvatochromic indicator, this compound's UV-Vis absorption spectrum shifts in response to changes in the solvent environment, allowing researchers to study solute-solvent and solvent-solvent interactions at a molecular level du.ac.irdu.ac.ir. This sensitivity to the local environment is a key feature for probes used in various research settings.

Furthermore, when incorporated into specific matrices, such as poly-L-lactic acid electrospun fibers, this compound nanocrystals exhibit solid-state blue fluorescence with a relatively long lifetime decay of 147 ns mdpi.com. This characteristic is important for potential emission applications and highlights its utility as a luminescent nano-emitter within a material context mdpi.com. While related nitroaniline compounds are sometimes targets or components in fluorescent sensing systems for environmental analysis researchgate.netresearchgate.net, this compound itself functions as a fluorescent indicator or emitter in material science contexts and studies of solvation mdpi.comdu.ac.irdu.ac.ir.

Integration of this compound into Advanced Spectroscopic Systems

This compound is frequently utilized in conjunction with advanced spectroscopic techniques to elucidate its properties and interactions. UV-Vis absorption measurements are commonly employed to study its solvatochromic behavior and evaluate solvatochromic parameters in different solvent systems, such as deep eutectic solvents and their aqueous mixtures du.ac.irdu.ac.ir.

Various other spectroscopic methods have been applied to characterize this compound, including Fourier transform infrared (FTIR), Attenuated Total Reflectance Infrared (ATR-IR), and Vapor Phase IR spectroscopy nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, is also used to investigate its molecular structure nih.govchemicalbook.com. Infrared electroabsorption spectroscopy has been used in the theoretical study of N,N-dimethyl-p-nitroaniline a2bchem.com. These spectroscopic studies provide crucial data on this compound's electronic structure, vibrational modes, and interactions with its environment, contributing to its application in material science and probe development.

Here is a table summarizing some spectroscopic data for N,N-dimethyl-4-nitroaniline:

| Spectroscopy Type | Technique / Frequency | Solvent / Matrix | Key Observation / Data (Example) | Citation |

| 1H NMR | 89.56 MHz | CDCl3 | Shifts at 8.094, 6.589, 3.103 ppm | chemicalbook.com |

| 1H NMR | 300 MHz | Acetone | Shifts at 8.05, 6.79, 3.18 ppm | chemicalbook.com |

| IR | KBr-Pellet | Solid | Characteristic vibrational modes | nih.gov |

| IR | ATR-Neat | Solid | Characteristic vibrational modes | nih.gov |

| IR | Vapor Phase | Gas | Characteristic vibrational modes | nih.gov |

| UV-Vis | Absorption | Aqueous Deep Eutectic Solvents | Solvatochromic shifts | du.ac.irdu.ac.ir |

This compound in Chemical Biology Tool Development (excluding clinical human studies)

This compound's chemical properties and interactions make it relevant in the development of tools for chemical biology research, focusing on in vitro models and mechanistic studies. Its use as a solvatochromic indicator provides insights into molecular-microscopic solvent properties and solute-solvent interactions, which are fundamental to understanding biological systems at a chemical level du.ac.ir.

Development of this compound as a Molecular Imaging Agent for In Vitro Models

While the provided information does not extensively detail this compound's direct use as a widespread molecular imaging agent in in vitro biological models, its fluorescent and solvatochromic properties are relevant in this context. The solid-state blue fluorescence observed when embedded in polymer fibers mdpi.com suggests potential for imaging applications within materials or structured environments. Its sensitivity to the local environment, as demonstrated by solvatochromic shifts du.ac.irdu.ac.ir, could theoretically be leveraged for sensing or reporting on conditions within in vitro systems, although specific examples of this compound being used as a dedicated molecular imaging agent in cells or tissues in vitro are not prominently featured in the search results. Related compounds have been explored as imaging agents, but it is important to distinguish these from this compound itself nih.gov.

Use of this compound in Mechanistic Biological Studies (e.g., cellular binding in culture)

Direct evidence of N,N-dimethyl-4-nitroaniline (CID 7491) being extensively used in mechanistic biological studies such as cellular binding in culture is limited within the provided search results. However, its general chemical properties, such as the potential for its nitro group to undergo reduction and interact with biological molecules , suggest a basis for such studies. Solvatochromic studies using this compound to understand solute-solvent interactions du.ac.ir contribute to the fundamental understanding of how molecules behave in environments relevant to biological systems. While derivatives of N,N-dimethylaniline have been evaluated for in vitro biological activities like antimicrobial properties using cell culture tests researchgate.net, and a related nitroso compound is used to detect singlet oxygen in cells sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com, specific mechanistic studies involving the cellular binding of this compound (CID 7491) itself are not detailed.

Potential for this compound in Sensing and Detection Technologies (e.g., biosensors, environmental monitoring)

This compound holds potential in sensing and detection technologies, particularly in the context of chemical and environmental monitoring. It is noted as a reagent in colorimetric assays, which are a form of detection technology based on color change solubilityofthings.com.

Its application as a solvatochromic indicator to study solvent properties is also relevant to the development of sensing platforms du.ac.irdu.ac.ir. By observing the changes in this compound's absorption spectrum, researchers can gain insights into the polarity, acidity, and basicity of different media, which is valuable for designing sensors that respond to specific environmental or chemical conditions du.ac.ir.

While this compound itself is used in studies related to sensing, such as evaluating the properties of deep eutectic solvents for potential applications du.ac.irdu.ac.ir, other nitroaromatic compounds structurally related to this compound are the targets of fluorescent and electrochemical sensors designed for environmental monitoring, particularly in water samples researchgate.netresearchgate.netresearchgate.net. This highlights the broader relevance of the nitroaromatic structure, of which this compound is an example, in the field of sensing and environmental analysis. The development of highly sensitive and selective sensors for detecting such compounds is an active area of research researchgate.netresearchgate.net.

Here is a summary of this compound's relevance in sensing and detection:

| Application Area | Role of this compound | Relevant Properties | Citation |

| Chemical Assays | Reagent in colorimetric assays | Color change properties | solubilityofthings.com |

| Solvent Characterization for Sensing | Solvatochromic indicator | Sensitivity of absorption spectrum to solvent environment | du.ac.irdu.ac.ir |

| Environmental Monitoring (Indirect) | Model compound/related structure | Relevance to the detection of other nitroaromatic pollutants | researchgate.netresearchgate.netresearchgate.net |

Future Directions and Emerging Avenues in Dmean Research

Unexplored Synthetic Pathways and Sustainable Production

For any new compound, the initial focus lies in its synthesis. Researchers would first aim to discover and optimize synthetic routes. Key considerations would include:

Novel Methodologies: Exploring unconventional reaction mechanisms and catalysts to achieve the target molecular architecture.

Green Chemistry: Developing environmentally benign synthetic processes that minimize waste, use less hazardous substances, and are energy-efficient.

Scalability: Ensuring that the chosen synthetic pathway can be scaled up from laboratory quantities to industrial production levels in a cost-effective manner.

A hypothetical comparison of potential synthetic pathways for a new compound is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Pathways

| Pathway | Precursors | Catalyst | Reaction Conditions | Theoretical Yield | Sustainability Score (1-10) |

|---|---|---|---|---|---|

| Route A | Readily Available | Noble Metal | High Temp/Pressure | 85% | 3 |

| Route B | Bio-derived | Biocatalyst | Ambient Temp/Pressure | 70% | 8 |

| Route C | Petrochemical | Acid Catalyst | Moderate Temp | 92% | 5 |

Novel Theoretical Frameworks for Molecular Behavior